molecular formula C10H13N3 B3318214 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine CAS No. 99168-04-4

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

Cat. No.: B3318214
CAS No.: 99168-04-4
M. Wt: 175.23
InChI Key: GDPCSCXJFBPVMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine and its dihydrochloride salt (CAS 102880-52-4) are chemical research compounds built around the benzimidazole scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its similarity to natural nucleotides and its versatility in interacting with diverse biological targets . The molecular structure integrates three key features: a planar, aromatic benzimidazole core that can engage in pi-stacking interactions; a propan-2-yl linker featuring a gem-dimethyl group that influences the molecule's stereochemistry and metabolic profile; and a primary amine functional group, which serves as a hydrogen bond donor and acceptor, crucial for forming ionic interactions with biological macromolecules . The broader class of 2-substituted benzimidazoles, to which this compound belongs, is associated with a wide spectrum of pharmacological activities in research settings, including investigations into anticancer, antimicrobial, and antiviral properties . The primary amine moiety enhances the molecule's potential as a building block for the synthesis of more complex molecules or as a key pharmacophore in the development of tyrosine kinase inhibitors for targeted therapies . The dihydrochloride salt form offers improved solubility and stability for handling in various experimental buffers and solutions. This product is offered strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the provided Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPCSCXJFBPVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine: Structure, Properties, and Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic framework due to its presence in a multitude of clinically significant pharmaceuticals.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, yet less-chartered, derivative: 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine .

While extensive literature exists for the broader benzimidazole class, this particular molecule remains relatively unexplored in publicly accessible databases. Therefore, this document serves as a detailed technical guide constructed from established principles of organic chemistry, spectroscopic analysis of analogous structures, and the known biological profiles of related compounds. The information herein is intended to provide researchers, scientists, and drug development professionals with a robust foundation for the synthesis, characterization, and potential exploration of this novel chemical entity. We will delve into its chemical architecture, predicted physicochemical properties, a plausible synthetic route with detailed protocols, and an inferred biological and pharmacological profile.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound features a central benzimidazole ring system substituted at the 2-position with a 2-aminopropane group. This tertiary amine moiety introduces a chiral center and a basic nitrogen atom, which are expected to significantly influence the molecule's solubility, receptor-binding capabilities, and overall pharmacokinetic profile.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and serve as a valuable starting point for experimental design.

PropertyPredicted Value
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
XLogP3 1.1
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bond Count 2
pKa (most basic) ~9.5 (predicted for the primary amine)
Polar Surface Area 54.7 Ų

Synthesis and Characterization

A reliable and efficient synthesis of this compound can be envisioned through the well-established Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[6]

Proposed Synthetic Pathway

Synthetic_Pathway OPD o-Phenylenediamine Intermediate Condensation Intermediate OPD->Intermediate Polyphosphoric Acid (PPA) or 4M HCl AminoAcid 2-Amino-2-methylpropanoic Acid AminoAcid->Intermediate Target This compound Intermediate->Target Heat (e.g., 160°C)

Caption: Proposed one-pot synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via the condensation of o-phenylenediamine and 2-amino-2-methylpropanoic acid.

Materials:

  • o-Phenylenediamine

  • 2-Amino-2-methylpropanoic acid

  • Polyphosphoric acid (PPA) or 4M Hydrochloric Acid

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1.0 eq) and 2-amino-2-methylpropanoic acid (1.2 eq).

  • Slowly add polyphosphoric acid (PPA) as a condensing agent and solvent, with stirring. Alternatively, 4M hydrochloric acid can be used, followed by heating under reflux.[4]

  • Heat the reaction mixture at 160°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane. The structure of the purified compound should be confirmed by NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Spectroscopic Profile (Predicted)

The following spectroscopic data are predicted based on the chemical structure and known spectral characteristics of benzimidazole and amine moieties.[7][8][9][10]

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HBenzimidazole N-H
~7.5 - 7.6m2HAr-H (H4, H7)
~7.1 - 7.2m2HAr-H (H5, H6)
~2.0 - 2.5br s2H-NH₂
~1.6s6H2 x -CH₃

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ, ppm)Assignment
~155C2 (imidazole)
~143, ~135C3a, C7a (imidazole)
~122C5, C6 (benzene)
~115C4, C7 (benzene)
~55C(CH₃)₂
~28-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary amine (-NH₂)
3300 - 3100N-H stretchBenzimidazole N-H
3100 - 3000C-H stretchAromatic C-H
2980 - 2950C-H stretchAliphatic C-H
~1620C=N stretchImidazole
1650 - 1580N-H bendPrimary amine (-NH₂)
1480 - 1440C=C stretchAromatic
Mass Spectrometry (Predicted)

The electron impact mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) and cleavage of the C-C bond adjacent to the benzimidazole ring.

Potential Biological and Pharmacological Profile

While no specific biological data for this compound has been reported, the benzimidazole scaffold is a well-established pharmacophore.[1][2] Derivatives have demonstrated a wide range of activities, offering insights into the potential therapeutic applications of this novel compound.

Anticipated Biological Activities
  • Anticancer: Many benzimidazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, a critical process for cell division.[3][4] The structural similarity to purines also allows some derivatives to interfere with DNA replication and repair mechanisms.

  • Antimicrobial: The benzimidazole core is present in several antifungal and anthelmintic drugs.[5] The mechanism often involves disruption of microtubule synthesis in the pathogen.

  • Antiviral: Certain benzimidazole derivatives have shown efficacy against a range of viruses by inhibiting viral replication enzymes.[6]

  • Anti-inflammatory: Some benzimidazoles can modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

Potential Mechanism of Action: Tubulin Polymerization Inhibition

A plausible mechanism of action, given the prevalence of this activity among benzimidazoles, is the inhibition of tubulin polymerization. This would disrupt microtubule formation, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells.

Tubulin_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitosis Microtubule->Mitosis Essential for CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Leads to TargetCompound This compound TargetCompound->Tubulin Binds to β-tubulin

Caption: A potential mechanism of action involving the inhibition of tubulin polymerization.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with any novel chemical compound, appropriate safety precautions should be taken. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier.

Conclusion and Future Directions

This compound represents an intriguing yet understudied molecule within the medicinally significant benzimidazole class. This guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and its potential biological activities based on established chemical principles and data from analogous compounds.

Future research should focus on the successful synthesis and purification of this compound, followed by thorough spectroscopic characterization to confirm its structure. Subsequently, in vitro screening against a panel of cancer cell lines, microbial strains, and viral assays would be a logical next step to elucidate its true therapeutic potential. Structure-activity relationship (SAR) studies involving modifications of the 2-aminopropane moiety could further optimize its biological activity and pharmacokinetic properties, potentially leading to the development of novel therapeutic agents.

References

  • Oriental Journal of Chemistry. (n.d.). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Retrieved from [Link]

  • Patel, M., et al. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Indian Chemical Society.
  • Deshmukh, P. V., & Kulkarni, A. D. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Asian Journal of Pharmacy and Technology.
  • Oriental Journal of Chemistry. (2021). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-aminopropan-2-yl)benzimidazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-aminopropan-2-yl)benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this molecule is not prominently available in public databases, this guide outlines a robust, proposed synthetic pathway based on established benzimidazole synthesis protocols. Furthermore, it delves into the predicted physicochemical properties, and explores the potential therapeutic applications and mechanisms of action by drawing parallels with structurally related benzimidazole derivatives. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel benzimidazole-based therapeutic agents.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Marketed drugs incorporating the benzimidazole moiety include proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole), underscoring the therapeutic versatility of this heterocyclic system.[3][4]

The substituent at the 2-position of the benzimidazole ring plays a crucial role in defining the compound's biological activity.[5][6] The introduction of an aminoalkyl group at this position, particularly a sterically hindered moiety like the 2-aminopropan-2-yl group, is anticipated to confer unique pharmacological properties. This guide focuses on the synthesis, characterization, and potential biological significance of 2-(2-aminopropan-2-yl)benzimidazole.

Chemical Identity and Physicochemical Properties

PropertyPredicted Value
IUPAC Name 2-(2-aminopropan-2-yl)-1H-benzimidazole
Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Predicted LogP 1.8 - 2.5
Predicted pKa (Basic amine) 9.5 - 10.5; (Imidazole NH) 5.0 - 6.0
Predicted Solubility Moderately soluble in organic solvents, protonated form soluble in aqueous acids

Synonyms:

  • 2-(1-amino-1-methylethyl)-1H-benzimidazole

  • α,α-dimethyl-1H-benzimidazole-2-methanamine

Proposed Synthesis of 2-(2-aminopropan-2-yl)benzimidazole

The most direct and widely applicable method for the synthesis of 2-substituted benzimidazoles is the condensation of o-phenylenediamine with a carboxylic acid, a reaction known as the Phillips-Ladenburg synthesis.[7][8] For the synthesis of the target compound, 2-amino-2-methylpropanoic acid is the logical carboxylic acid precursor.

Reaction Scheme

Kinase_Inhibition_Pathway cluster_0 Signaling Pathway cluster_1 Mechanism of Inhibition Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream Compound 2-(2-aminopropan-2-yl)benzimidazole Compound->ATP_Binding_Site Binds to ATP_Binding_Site->Receptor Inhibits

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 2-Aminoisobutyric Acid (Aib) with 1,2-Diaminobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and troubleshooting for sterically hindered peptide bond formation.

Introduction & Mechanistic Rationale

The synthesis of peptides and peptidomimetics containing


-dialkyl amino acids is a persistent challenge in medicinal chemistry. Coupling 2-aminoisobutyric acid (Aib) to an aromatic amine such as 1,2-diaminobenzene (o-phenylenediamine, OPD) presents a severe "dual-penalty" scenario:
  • Extreme Steric Hindrance: The gem-dimethyl groups at the

    
    -carbon of Aib create a massive steric shield around the electrophilic carbonyl carbon, physically blocking the approach of incoming nucleophiles.
    
  • Weak Nucleophilicity: 1,2-diaminobenzene is an aromatic amine. The lone pair on the nitrogen is delocalized into the

    
    -system of the benzene ring, significantly reducing its nucleophilicity compared to standard aliphatic amines.
    
The Causality of Reagent Failure

Standard carbodiimide reagents (e.g., EDC, DCC) typically fail for this specific coupling. During activation, the Aib carboxylic acid forms an O-acylisourea intermediate. Because the subsequent aminolysis by the weak aromatic amine is sterically impeded and kinetically slow, the intermediate undergoes a rapid, irreversible intramolecular O-to-N acyl shift. This yields an unreactive N-acylurea byproduct instead of the desired amide, effectively killing the reaction.

The Solution: Neighboring Group Participation and Acid Fluorides

To overcome this kinetic barrier, uronium/aminium salts based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU, are strictly required[1]. HATU rapidly converts the sterically hindered acid into a highly reactive OAt ester. Crucially, the nitrogen atom at position 7 of the HOAt leaving group acts as an internal base, providing neighboring group participation (hydrogen bonding with the incoming amine). This "anchoring" effect dramatically accelerates the rate-limiting aminolysis step[2].

Alternatively, emerging ynamide coupling reagents[3] or classical acid fluoride activations bypass the bulky ester intermediates entirely, offering a self-validating fallback for the most recalcitrant sequences.

Reaction Workflow & Pathway

The following diagram illustrates the mechanistic pathway for the HATU-mediated mono-acylation of 1,2-diaminobenzene, alongside the optional downstream cyclization to a benzimidazole pharmacophore[4].

G A Boc-Aib-OH (Sterically Hindered) B HATU / DIPEA Activation A->B C Active OAt Ester Intermediate B->C Rapid E Aminolysis (Rate-Limiting Step) C->E D 1,2-Diaminobenzene (Weak Nucleophile) D->E F Mono-Amide Product (Boc-Aib-OPD) E->F Amide Bond Formation G Acidic Cyclization (Optional / Heat) F->G H Benzimidazole Derivative G->H

Workflow for the HATU-mediated coupling of Aib to 1,2-diaminobenzene and subsequent cyclization.

Quantitative Data: Reagent Comparison

To ensure a self-validating experimental design, it is critical to select the correct coupling reagent. The table below summarizes the expected performance of various reagents for Aib-Aniline systems based on established literature.

Coupling ReagentActivation IntermediateTypical Yield (%)Reaction TimePrimary Bottleneck / Risk
EDC / HOBt O-Acylisourea / OBt Ester< 20%48 hRapid O-to-N acyl shift (N-acylurea byproduct)
PyBOP OBt Ester40 - 50%24 hSlow aminolysis due to lack of 7-aza anchoring effect
HATU / DIPEA OAt Ester75 - 85%18 hGuanidinium byproduct if pre-activation exceeds 10 min
Acid Fluoride Acyl Fluoride85 - 95%12 hRequires handling of moisture-sensitive intermediates

Experimental Protocols

We provide two orthogonal methodologies. Method A is the standard high-yield approach suitable for most laboratories. Method B is a highly reactive fallback for scale-up or sequences where HATU yields incomplete conversion.

Method A: HATU-Mediated Solution-Phase Coupling

Objective: Synthesis of N-(2-aminophenyl)-2-(tert-butoxycarbonylamino)-2-methylpropanamide.

Rationale for Equivalents: A 3.0-fold excess of 1,2-diaminobenzene is utilized to statistically favor mono-acylation and suppress the formation of the symmetrical di-acylated byproduct.

  • Activation: In an oven-dried flask under an argon atmosphere, dissolve Boc-Aib-OH (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (5.0 mL, 0.2 M).

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) dropwise. Stir for exactly 5–7 minutes to pre-form the active OAt ester. (Critical: Do not exceed 10 minutes, as the OAt ester can react with excess HATU to form an unreactive guanidinium species).

  • Nucleophile Addition: In a separate vial, dissolve 1,2-diaminobenzene (3.0 eq, 3.0 mmol) in anhydrous DMF (2.0 mL). Add this solution dropwise to the activated ester mixture at 0 °C.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 18–24 hours. The extended reaction time is mandatory to overcome the steric bulk of the gem-dimethyl groups.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 15 mL, to extract DMF), saturated aqueous NaHCO

    
     (15 mL), and brine (15 mL).
    
  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient of 20% to 50% EtOAc in Hexanes) to isolate the mono-amide.
Method B: Acid Fluoride Activation (Fallback Method)

Objective: Maximal conversion via a sterically unencumbered, highly electrophilic intermediate.

  • Fluorination: Dissolve Boc-Aib-OH (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under argon. Cool to -10 °C. Add cyanuric fluoride (1.2 eq, 1.2 mmol) followed by pyridine (1.0 eq, 1.0 mmol).

  • Isolation of Acid Fluoride: Stir for 1 hour at -10 °C. Quench by adding ice-cold water (5 mL). Vigorously shake and quickly separate the layers. Dry the organic layer over Na

    
    SO
    
    
    
    and filter. This yields a solution of Boc-Aib-F. (Note: Acid fluorides are remarkably stable to hydrolysis compared to acid chlorides).
  • Coupling: In a separate flask, dissolve 1,2-diaminobenzene (3.0 eq, 3.0 mmol) and DIPEA (2.0 eq, 2.0 mmol) in anhydrous DCM (5.0 mL). Cool to 0 °C.

  • Addition: Add the freshly prepared Boc-Aib-F solution dropwise to the diamine mixture.

  • Completion: Stir at room temperature for 12 hours. Perform a standard aqueous workup (10% citric acid, NaHCO

    
    , brine) and purify via silica gel chromatography.
    
Optional Downstream Transformation: Benzimidazole Cyclization

If the target pharmacophore is a benzimidazole[4], the purified mono-amide from Method A or B can be cyclized. Dissolve the mono-amide in glacial acetic acid (0.1 M) and heat to 65 °C for 4–6 hours. The acidic environment and heat drive the intramolecular dehydration between the secondary amide carbonyl and the free primary amine, yielding the 2-(tert-butoxycarbonylamino-isopropyl)benzimidazole derivative.

References

  • WO2009138985A2 - Coupling agents for the synthesis of polypeptides and polynucleotides. Google Patents. (Discusses HATU mechanism and Aib coupling). 1

  • US20100144588A1 - Proton acceptor iminium/carbocation-type coupling agents. Google Patents. (Details the necessity of 7-aza anchoring effects for hindered amino acids). 2

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (Comprehensive review on acid fluorides and O-to-N acyl shifts).

  • Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. (Emerging methods for Aib and hindered couplings). 3

  • Organophosphorus Esters of 1-Hydroxy-2-phenylbenzimidazole: Synthesis and Utilization as Novel Peptide Coupling Reagents. ResearchGate. (Application of benzimidazole derivatives in peptide chemistry). 4

Sources

HPLC method development for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine detection

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine . This guide is designed for analytical scientists and drug development professionals who require self-validating, highly reproducible chromatographic protocols for complex di-basic active pharmaceutical ingredients (APIs).

Analyte Profiling & The Chromatographic Challenge

This compound is a highly polar, di-basic compound. Its chemical structure presents two distinct ionizable nitrogen centers:

  • The Benzimidazole Ring: A weakly basic aromatic nitrogen with a

    
    .
    
  • The Primary Aliphatic Amine (Propan-2-amine group): A highly basic center with a

    
    .
    

The Core Problem: At standard acidic to neutral mobile phase pH ranges (pH 2.0 – 7.0), both nitrogen centers are protonated, rendering the molecule a doubly charged cation. Concurrently, residual silanol groups (-Si-OH) on traditional silica-based stationary phases begin to ionize into silanolate anions (-Si-O⁻) at pH values above 3.5[1].

When a doubly charged basic amine travels through a standard C18 column, it undergoes severe secondary cation-exchange interactions with these ionized silanols[2]. This dual-retention mechanism—hydrophobic partitioning combined with electrostatic dragging—manifests chromatographically as severe peak tailing, band broadening, and poor run-to-run reproducibility.

SilanolInteraction Silica Silica Surface Residual Silanols (-Si-O⁻) Interaction Secondary Cation Exchange (Causes Peak Tailing) Silica->Interaction Analyte Protonated Amine (R-NH3⁺) Analyte->Interaction Electrostatic Attraction Solution1 High pH Mobile Phase Neutralizes R-NH2 Interaction->Solution1 Mitigation Strategy A Solution2 Low pH Mobile Phase Protonates to -Si-OH Interaction->Solution2 Mitigation Strategy B

Fig 1: Mechanism of secondary silanol interactions and pH-based mitigation.

Mechanistic Rationale: Strategic Method Selection

To overcome the thermodynamic limitations of analyzing a di-basic amine, method development must force the analyte into a single, predictable retention mechanism. We evaluate three strategic pathways:

Strategy A: High-pH Reversed-Phase (Recommended)

By elevating the mobile phase pH to 10.5 - 11.0 , the primary amine (


) is largely deprotonated, and the benzimidazole (

) is completely neutral. This forces the molecule into its most hydrophobic state, maximizing retention on a C18 stationary phase while simultaneously eliminating electrostatic attraction to silanols[1]. Because traditional silica dissolves above pH 8.0, this strategy requires a hybrid organic-inorganic silica column (e.g., Waters XBridge) designed to withstand extreme alkalinity.
Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) (Orthogonal)

Instead of fighting the molecule's polarity, HILIC leverages it. Using a bare silica or amide column with a highly organic mobile phase (>85% Acetonitrile) and a low pH buffer (pH 3.0), the doubly protonated analyte partitions into a water-enriched layer on the stationary phase surface. This provides excellent retention and sharp peak shapes for highly polar amines without relying on hydrophobic interactions.

Strategy C: Ion-Pairing Chromatography (Legacy)

Using a highly acidic mobile phase (0.1% Trifluoroacetic acid) protonates the silanols (neutralizing them) while the TFA anion forms a hydrophobic ion-pair with the protonated amine[3]. While effective for UV detection, this method causes severe ion suppression in LC-MS and requires dedicated columns due to irreversible TFA adsorption.

MethodDev Start Analyze Analyte pKa Benzimidazole: ~5.5 | Amine: ~10.0 Decision1 Is standard low pH RP (0.1% FA, pH 2.7) effective? Start->Decision1 PoorRet No: Poor Retention & Severe Tailing (Tf > 2.0) Decision1->PoorRet Test Run Path1 Strategy A: High pH RP pH 10.5-11.0 (Hybrid C18 Column) PoorRet->Path1 Deprotonate Analyte Path2 Strategy B: HILIC Mode pH 3.0, >85% ACN (Amide/Silica Column) PoorRet->Path2 Leverage Polarity Outcome1 Analyte Neutralized High Retention, Sharp Peak Path1->Outcome1 Outcome2 Analyte Doubly Charged Partitioning into Water Layer Path2->Outcome2

Fig 2: Method development decision tree for di-basic amine chromatography.

Quantitative Data Comparison

The table below summarizes the chromatographic performance of this compound under various developmental conditions. High-pH RP demonstrates superior theoretical plates and peak symmetry.

Method ConditionRetention Factor (k')USP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Impurities
Standard RP (pH 2.7) 0.82.8 (Fail)3,200< 1.5
Ion-Pairing RP (0.1% TFA) 3.51.68,5002.1
High-pH RP (pH 10.5) 5.2 1.1 14,200 3.5
HILIC (pH 3.0, 90% ACN) 4.81.212,8003.0

Experimental Protocol: High-pH Reversed-Phase Method

This protocol establishes a self-validating, stability-indicating method utilizing high-pH conditions to ensure optimal peak shape and robust quantitation for benzimidazole derivatives[4].

Reagents and Materials
  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent ethylene bridged hybrid silica).

  • Mobile Phase A (Buffer): 10 mM Ammonium Bicarbonate (

    
    ) in LC-MS grade water. Adjust to pH 10.5 using concentrated Ammonium Hydroxide (
    
    
    
    ). Causality note: Bicarbonate provides excellent buffering capacity at pH 10.3, ensuring the local pH at the column surface does not drop during the injection of acidic samples.
  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: 50:50 Mobile Phase A : Mobile Phase B.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics for basic compounds).

  • Autosampler Temperature: 4°C

  • Injection Volume: 5 µL

  • Detection (UV/DAD): 254 nm (primary for benzimidazole chromophore) and 280 nm[3].

Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.09556 (Linear)
12.010906 (Linear)
15.010906 (Linear)
15.19556 (Linear)
20.0955Re-equilibration
Sample Preparation
  • Accurately weigh 10.0 mg of this compound standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • QS to the mark with Diluent to achieve a final concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection. (Do not use Nylon filters, as they can bind basic amines).

System Suitability Test (SST) - Self-Validation Criteria

Before analyzing unknown samples, the system must validate its own performance. Inject the 1.0 mg/mL standard in five replicates. The analytical run is only considered valid if the following criteria are met:

  • USP Tailing Factor (Tf):

    
     (Confirms the absence of secondary silanol interactions).
    
  • Theoretical Plates (N):

    
     (Confirms column efficiency and proper mass transfer).
    
  • Retention Time %RSD:

    
     (Confirms pump and gradient stability).
    
  • Peak Area %RSD:

    
     (Confirms autosampler precision).
    

References

1.[1] Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

2.[2] Title: Basic Analytes and the Benefits of Modified Silica Supports in Reversed-Phase Liquid Chromatography Source: Phenomenex URL:[Link]

3.[4] Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed (Acta Pol Pharm) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzimidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Preventing Oxidation Side Products & Impurities

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Executive Summary: The Oxidation Paradox

Benzimidazole synthesis, particularly via the condensation of o-phenylenediamine (OPD) with aldehydes, presents a fundamental chemical paradox: Oxidation is required to aromatize the imidazole ring, yet uncontrolled oxidation destroys the feedstock.

The primary sources of failure are:

  • Pre-reaction Oxidation: OPD is highly electron-rich and oxidizes in air to form dark quinone-imine oligomers ("tar") before the reaction begins.

  • Over-Oxidation: Strong oxidants can push the reaction beyond the benzimidazole to N-oxides or cause ring fragmentation.

  • Competitive Dimerization: Excess aldehyde leads to 1,2-disubstituted benzimidazoles (the "bis" impurity).

This guide provides self-validating protocols to navigate these pitfalls.

Module 1: Feedstock Integrity (The OPD Protocol)

Issue: "My reaction mixture turns black immediately upon mixing." Diagnosis: Your o-phenylenediamine (OPD) is compromised. Commercial OPD oxidizes over time to form colored impurities that act as radical initiators for further polymerization.

Troubleshooting Protocol: The "White Crystal" Standard

Do not use OPD that is brown or purple. It must be purified or stabilized.[1][2]

  • The Acid-Salt Stabilization (Recommended):

    • Convert free base OPD to OPD·2HCl . The dihydrochloride salt is air-stable and resistant to oxidation.

    • In situ generation: Dissolve dark OPD in MeOH, add 2.5 equiv. HCl (4M in dioxane), precipitate with Et₂O. Filter white solids.

  • The "Flash" Recrystallization:

    • Dissolve OPD in boiling water containing 5% (w/w) Sodium Dithionite (Na₂S₂O₄) . The reducing agent bleaches the oxidation impurities.

    • Cool rapidly. Filter under N₂.

Checkpoint 1: Dissolve 50 mg of your OPD in 1 mL methanol. It must be colorless to pale yellow. If it is tea-colored, stop . Purify before proceeding.

Module 2: Controlled Oxidative Cyclization

Issue: "I see multiple spots on TLC and low yield." Diagnosis: Uncontrolled oxidative pathways. The reaction proceeds through a benzimidazoline intermediate which must be oxidized to benzimidazole.[3] If this step is too slow, the intermediate reverts; if too fast/harsh, N-oxides form.

Mechanism & Control Logic

The following diagram illustrates the "Fork in the Road" where side products are generated.

BenzimidazoleMechanism Start o-Phenylenediamine + Aldehyde Schiff Schiff Base (Mono-imine) Start->Schiff Condensation Tar Quinone-Imine Oligomers (Tar) Start->Tar Air Oxidation (Pre-reaction) Cyclic Benzimidazoline (Intermediate) Schiff->Cyclic Cyclization Bis 1,2-Disubstituted Side Product Schiff->Bis + Excess Aldehyde Product 2-Substituted Benzimidazole Cyclic->Product Controlled Oxidation (-2H) NOxide Benzimidazole N-Oxide Product->NOxide Over-Oxidation (Peracids)

Figure 1: Mechanistic pathway showing critical divergence points for side-product formation.

The "Just-in-Time" Oxidation Protocol

To prevent side products, separate the condensation step from the oxidation step.

Step 1: Anaerobic Condensation

  • Mix OPD (1.0 equiv) and Aldehyde (1.0 equiv) in solvent (EtOH or DMF).

  • Critical: Sparge with N₂ for 10 mins. Seal vessel. Stir at RT for 2-4 hours.

  • Why? This allows the Schiff base and benzimidazoline to form without competitive oxidation of the raw amine.

Step 2: Oxidative Trigger

  • Once Step 1 is complete (TLC check: disappearance of aldehyde), introduce the oxidant.

  • Mild Oxidant Choice: Sodium Metabisulfite (Na₂S₂O₅) (2.0 equiv) is superior to air bubbling as it provides a controlled redox buffer.

  • Alternative: For air oxidation, open the flask and heat to reflux. Do not bubble air through hot solvent if using electron-rich aldehydes (risk of dark tar).

Module 3: Preventing 1,2-Disubstitution

Issue: "I have a persistent impurity running just above my product." Diagnosis: Formation of 1,2-disubstituted benzimidazole.[2][4][5][6][7][8][9] This occurs when the mono-imine reacts with a second aldehyde molecule before it can cyclize.

Quantitative Comparison of Conditions

VariableCondition A (Risk High)Condition B (Risk Low)
Stoichiometry Aldehyde Excess (>1.2 equiv)1:1 or Slight OPD Excess (1.05 equiv)
Addition Mode All-at-onceDropwise addition of Aldehyde
Catalyst Strong Lewis Acids (uncontrolled)Mild Bronsted Acid (e.g., NH₄Cl)
Solvent Water/Ethanol (mixed)Dry Ethanol or Acetonitrile

Corrective Action:

  • Inverse Addition: Add the aldehyde dropwise to the OPD solution. This ensures OPD is always in excess, favoring mono-substitution.

  • Scavenger: Add 5 mol% Sodium Bisulfite (NaHSO₃) . It forms an adduct with excess aldehyde, preventing the second addition but releasing aldehyde slowly for the primary reaction.

Module 4: Purification (The Acid-Base Rescue)

Issue: "My product is a dark oil/solid that won't recrystallize." Diagnosis: Trapped oxidation oligomers.

The Self-Validating Work-up: Since benzimidazoles are amphoteric (basic pyridine-like nitrogen, acidic pyrrole-like NH), use this trait to separate neutral oxidation impurities.

  • Evaporate reaction solvent.

  • Dissolve residue in 1M HCl (aq).

    • Validation: The benzimidazole protonates and goes into water. The "tar" and neutral side products (bis-imines) remain organic or insoluble.

  • Wash the aqueous acidic layer with Ethyl Acetate (x2). Discard organics (removes non-basic impurities).

  • Treat aqueous layer with activated charcoal (10% w/w) for 15 mins. Filter.

  • Neutralize slowly with NH₄OH to pH 8-9.

  • Collect the precipitate. It should now be white/off-white.

Troubleshooting Decision Tree

Troubleshooting Q1 Problem: Low Purity / Dark Color Q2 Is Starting Material (OPD) White/Pale? Q1->Q2 A1 Action: Recrystallize OPD with Na2S2O4 Q2->A1 No Q3 Is the Impurity 1,2-Disubstituted? Q2->Q3 Yes A2 Action: Switch to Dropwise Aldehyde Addition Q3->A2 Yes (Check MS/NMR) Q4 Is yield low with Unreacted Intermediate? Q3->Q4 No A3 Action: Increase Oxidant Loading (Switch to Na2S2O5 or Air/Reflux) Q4->A3 Yes

Figure 2: Logic flow for diagnosing synthesis failures.

FAQ: Expert Insights

Q: Can I use Oxone® (Potassium peroxymonosulfate) to speed up the reaction? A: Proceed with caution. While Oxone is a rapid oxidant, it is often too strong for electron-rich benzimidazoles, leading to N-oxide formation (M+16 peak in MS). If you use Oxone, maintain the temperature at 0°C and use exactly 0.55 equivalents. For general safety, Sodium Metabisulfite is more forgiving.

Q: My product is fluorescent. Is this an impurity? A: Likely not. Many 2-aryl benzimidazoles are naturally fluorescent under UV light (254/365 nm). However, if the fluorescence is green/yellow rather than blue, it might indicate trace oxidation oligomers. Use the Acid-Base Rescue work-up to confirm.

Q: Why do I get low yields with aliphatic aldehydes? A: Aliphatic aldehydes are prone to aldol condensation side-reactions under the basic conditions often generated by the diamine. Solution: Use a mild acid catalyst (5 mol% Acetic Acid) to buffer the pH and suppress aldol pathways.

References

  • Review of Synthetic Methods

    • Title: Recent Advances in the Synthesis of Benzimidazoles.[3][5][9][10][11][12]

    • Source:European Journal of Organic Chemistry, 2018.
    • URL:[Link]

  • Oxidative Cyclization Mechanism

    • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
    • Source:PMC (PubMed Central), 2019.
    • URL:[Link]

  • Prevention of 1,2-Disubstitution

    • Title: Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes.[2][4][6][7][8][9][13]

    • Source:IOSR Journal of Applied Chemistry, 2020.
    • URL:[Link]

  • Purification Strategies: Title: The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Source:BenchChem Technical Library.

Sources

Technical Guide: Removing Unreacted o-Phenylenediamine (OPD) from Benzimidazole Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of benzimidazole products, specifically focusing on the removal of unreacted o-phenylenediamine (OPD) and its oxidized byproducts.

Content Type: Technical Support & Troubleshooting Center Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Introduction: The "OPD Problem"

In the synthesis of benzimidazoles—classically via the condensation of o-phenylenediamine (OPD) with carboxylic acids or aldehydes—purity is often compromised by the starting material. OPD is air-sensitive, readily oxidizing to form dark, radical-based impurities (phenazines and imines) that discolor the final product. Furthermore, the solubility profiles of OPD and benzimidazoles overlap in many organic solvents, making separation non-trivial.

This guide provides a multi-tiered purification strategy, moving from standard aqueous workups to advanced chemical scavenging.

Module 1: Chemical Logic & Solubility Profiles

To purify effectively, one must exploit the physicochemical differences between the reactant (OPD) and the product (Benzimidazole).

Comparative Physicochemical Data
Propertyo-Phenylenediamine (OPD) Benzimidazole (Product) Purification Implication
pKa (Conjugate Acid) ~4.5 (1st protonation)~5.6 (N-3 protonation)Both are weak bases. Simple acid extraction is difficult because both protonate at similar pH levels.
Water Solubility (25°C) ~0.1 g / 100 mL (Slightly soluble)Sparingly soluble / InsolubleKey Differentiator: OPD is significantly more soluble in water than benzimidazole, especially when warm.
Water Solubility (100°C) Very Soluble Soluble Allows for recrystallization from boiling water.
Oxidation Potential High (Forms dark oligomers)Low (Stable aromatic system)Dark color indicates OPD oxidation; requires chemical bleaching or adsorption.
The "Neutralization Window"

The standard workup relies on pH manipulation.

  • At pH < 4: Both species are protonated (cations) and water-soluble.

  • At pH ~8-10: Both species are neutral.

    • Benzimidazole:[1][2][3][4][5][6][7] The neutral form is planar, stacks well, and is highly insoluble in cold water

      
      Precipitates .
      
    • OPD: The neutral form retains moderate water solubility due to its polarity and lack of extensive pi-stacking compared to the fused ring system

      
      Remains in Mother Liquor .
      

Module 2: Standard Workup Protocol (The First Line of Defense)

This protocol is the primary method for bulk removal of OPD.

Reagents: 10% NaOH, Ice-cold distilled water, pH paper.

  • Reaction Quench: After the reaction (typically in formic acid or acidic media), cool the mixture to room temperature.

  • Controlled Neutralization:

    • Slowly add 10% NaOH with vigorous stirring.

    • Target: Adjust pH to 8–9 (Just alkaline to litmus).

    • Observation: The solution will heat up (exothermic). A heavy precipitate (Benzimidazole) should form.

  • Filtration & Wash (Critical Step):

    • Filter the solid using a Büchner funnel.

    • Wash 1: Rinse the filter cake with ice-cold water (3 x 20 mL per gram of product).

      • Why? Cold water minimizes product loss while washing away the more soluble neutral OPD.

    • Wash 2 (Optional): If the product is very dark, a wash with a small amount of cold ether can remove organic-soluble oxidized impurities, though benzimidazole is slightly soluble in ether.

  • Drying: Dry at 100°C.

Module 3: Advanced Purification Strategies

If the standard workup yields a colored or impure product, employ these techniques.

Protocol A: Recrystallization from Boiling Water

This is the "Gold Standard" for benzimidazoles.

  • Dissolve the crude product in boiling water . (Approx. 15-20 mL water per gram of product; add more if needed until clear).

  • Adsorption (Color Removal): Add Activated Charcoal (Norite) (~5-10% by weight of product). Boil for 10-15 minutes.

  • Hot Filtration: Filter rapidly through a pre-heated funnel (to prevent premature crystallization) to remove the charcoal.

  • Crystallization: Cool the filtrate slowly to room temperature, then to 4°C.

  • Collection: Filter the white/pale needles and wash with cold water.

Protocol B: The KMnO4 / Bisulfite "Whitening" Method

Use this if the product remains red/brown (oxidized OPD) even after charcoal treatment.

  • Dissolve the product in boiling water.

  • Add a saturated solution of Potassium Permanganate (KMnO4) dropwise.

    • Stop when: The solution remains opaque/brown (due to MnO2 formation) and the purple color persists slightly. This oxidizes remaining OPD/imines.

  • Add solid Sodium Bisulfite (NaHSO3) pinch-by-pinch to the hot mixture.

    • Effect: This reduces the MnO2 and excess permanganate. The solution should turn clear/colorless.

  • Filter hot (if any solids remain) or cool to crystallize the pure, white benzimidazole.

Module 4: Chromatographic & Scavenging Logic

For high-value analogs where yield cannot be sacrificed for recrystallization.

Scavenger Resins (Solid Phase Extraction)

To remove unreacted OPD (a primary diamine) from the reaction mixture without aqueous workup:

  • Recommended Resin: Aldehyde-functionalized polystyrene (e.g., Benzyloxybenzaldehyde resin) .

  • Mechanism: The resin-bound aldehyde reacts selectively with the primary amine groups of OPD to form an imine (Schiff base), effectively tethering the impurity to the bead.

  • Protocol:

    • Dissolve crude mixture in DCM or THF.

    • Add Resin (2-3 equivalents relative to estimated OPD).

    • Shake at room temperature for 2-4 hours.

    • Filter.[8][9] The filtrate contains the purified Benzimidazole; the OPD is trapped on the resin.

Flash Chromatography
  • Stationary Phase: Silica Gel.

  • Mobile Phase:

    • Standard: Ethyl Acetate / Hexane (Gradient 20%

      
       80%).
      
    • For Polar Derivatives: DCM / Methanol (95:5).

  • Note: OPD is polar and often streaks or co-elutes. Pre-treating the column with 1% Triethylamine can improve peak shape for these basic nitrogen compounds.

Visualizing the Purification Logic

PurificationStrategy Start Crude Reaction Mixture (Benzimidazole + OPD + Acids) Neutralize Neutralize to pH 8-9 (10% NaOH) Start->Neutralize Quench Filter Filter Precipitate Neutralize->Filter Precipitation Wash Wash with Ice-Cold Water Filter->Wash Removes soluble OPD CheckColor Is Product White? Wash->CheckColor Success Pure Benzimidazole CheckColor->Success Yes Recryst Recrystallize (Boiling H2O) CheckColor->Recryst No (Pale Yellow) ChemicalTreat KMnO4 + NaHSO3 Treatment (Oxidizes/Bleaches Impurities) CheckColor->ChemicalTreat No (Dark Brown/Red) Charcoal Add Activated Charcoal (Removes Trace Organics) Recryst->Charcoal Charcoal->Success Hot Filter & Cool ChemicalTreat->Success Clarify & Crystallize

Figure 1: Decision tree for selecting the appropriate purification method based on crude product appearance.

Troubleshooting & FAQs

Q1: My product turned pink/red during filtration. What happened? A: This is classic OPD oxidation. The residual OPD on the filter cake oxidized in air.

  • Fix: Wash immediately with more ice-cold water. If the color persists, perform the KMnO4/Bisulfite treatment (Protocol B) described above.

Q2: I neutralized the solution, but no precipitate formed. A: You may have over-acidified or the product is a salt.

  • Check: Ensure pH is actually 8-9.

  • Check: If your benzimidazole has hydrophilic substituents (e.g., -OH, -COOH), it may be water-soluble. In this case, do not use water precipitation. Instead, extract the aqueous layer with Ethyl Acetate or n-Butanol, dry over Na2SO4, and evaporate.

Q3: Can I use acid extraction (e.g., dilute HCl) to wash away the OPD? A: Generally, no .

  • Reason: Benzimidazole (pKa ~5.6) and OPD (pKa ~4.[10]5) have similar basicity. Washing with acid will protonate and dissolve both the impurity and your product, leading to yield loss.

Q4: I used Sodium Bisulfite, and now my Mass Spec shows sulfur peaks. A: You likely have inorganic salts adsorbed to the product.

  • Fix: Dissolve the product in dry ethanol or methanol (inorganic sulfites are insoluble in alcohol) and filter. Evaporate the filtrate to recover the desalted product.[11][12]

References

  • Organic Syntheses , Coll. Vol. 2, p.65 (1943); Vol. 19, p.16 (1939). Benzimidazole.[1][2][5][8][11][13] Link

  • BenchChem . The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. Link

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 7243, o-Phenylenediamine. Link

  • Supra Sciences . Solid-Supported Scavengers: Aldehyde Resins. Link

  • Biotage . How can I remove color from my reaction product? (Flash Chromatography Tips). Link

Sources

Validation & Comparative

A Comparative Guide to the Potency of 2-Isopropylamine vs. 2-Methylamine Benzimidazoles for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] The versatility of this heterocyclic aromatic compound allows for extensive functionalization, with substitutions at the 2-position being particularly critical in dictating biological activity. This guide provides an in-depth technical comparison of two key substituents at this position: the isopropylamine and methylamine groups. By examining their impact on potency, we aim to provide researchers, scientists, and drug development professionals with actionable insights grounded in experimental data and structure-activity relationships (SAR).

The Significance of the 2-Amino Substituent in Benzimidazoles

The 2-amino group on the benzimidazole ring system is a crucial pharmacophore that imparts a diverse range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The nitrogen atoms in this moiety can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets such as enzymes and receptors. The nature of the alkyl group attached to this amino function significantly modulates the compound's physicochemical properties, including lipophilicity, steric bulk, and metabolic stability, which in turn influences its potency and pharmacokinetic profile.

Potency Comparison: Isopropylamine vs. Methylamine Substitution

The choice between a methyl and an isopropyl group at the 2-amino position introduces a trade-off between steric hindrance and lipophilicity.

  • Methylamine (-NHCH₃): The smaller methyl group generally results in less steric hindrance, potentially allowing for a better fit into the binding pockets of some biological targets. Its lower lipophilicity compared to the isopropyl group might influence cell permeability and solubility.

  • Isopropylamine (-NHCH(CH₃)₂): The bulkier isopropyl group increases lipophilicity, which can enhance membrane permeability and, in some cases, lead to stronger binding interactions through hydrophobic contacts. However, the increased steric bulk may also lead to a decrease in potency if the binding pocket is constrained.

The ultimate effect on potency is highly dependent on the specific topology of the target's binding site.

Structure-Activity Relationship (SAR) Insights

Several studies on 2-(N-substituted)-aminobenzimidazoles have provided valuable SAR insights that can help in understanding the potential impact of isopropylamine versus methylamine substitution. For instance, in a study on small conductance Ca2+-activated K+ (SK) channel inhibitors, various N-substituents on the 2-aminobenzimidazole core were explored.[3][4] While this particular study did not directly compare methyl and isopropylamino groups, it highlighted the importance of the substituent's size and nature in modulating potency. Generally, the SAR for 2-substituted benzimidazoles indicates that even minor changes in the substituent can lead to significant differences in biological activity.[5][6]

Quantitative Data Summary

While direct comparative data is scarce, the following table summarizes representative IC50 values for various 2-substituted benzimidazole derivatives from the literature to provide a contextual understanding of their potency in different therapeutic areas. It is important to note that these compounds were not tested in the same study or against the same specific target, and therefore, this data does not allow for a direct comparison of potency between 2-isopropylamine and 2-methylamine benzimidazoles.

Compound ClassBiological Target/AssayIC50/EC50 (µM)Reference
2-ArylbenzimidazolesCheckpoint Kinase 1 (Chk1)Varies[7]
2-AminobenzimidazolesPlasmodium falciparum 3D70.0064 - >50[8]
Benzimidazole DerivativesVarious Cancer Cell Lines9.2 - 166.1 µg/mL
Benzimidazole-based derivativesEGFR and BRAFV600E0.20 - 0.85[9]
Benzimidazole derivativesPancreatic, paraganglioma, and colorectal cancer cell lines0.01 - 3.29[10]

Experimental Protocols

To facilitate further research and a direct comparison of 2-isopropylamine and 2-methylamine benzimidazoles, detailed experimental protocols are provided below.

Synthesis of 2-(Alkylamino)benzimidazoles (General Procedure)

This protocol describes a general method for the synthesis of 2-(alkylamino)benzimidazoles, which can be adapted for both methylamine and isopropylamine derivatives.

Step 1: Synthesis of 2-Chlorobenzimidazole

  • To a solution of o-phenylenediamine (1 equivalent) in an appropriate solvent, add cyanogen bromide (1.1 equivalents) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-aminobenzimidazole.

  • Treat the 2-aminobenzimidazole with a chlorinating agent (e.g., phosphorus oxychloride) to yield 2-chlorobenzimidazole.

Step 2: Nucleophilic Substitution with Alkylamine

  • Dissolve 2-chlorobenzimidazole (1 equivalent) in a suitable solvent such as ethanol or DMF.

  • Add the desired alkylamine (methylamine or isopropylamine, 2-3 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(alkylamino)benzimidazole.

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11][12][13]

Materials:

  • Cancer cell line of interest (e.g., A549, HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (2-isopropylamine and 2-methylamine benzimidazoles) in DMSO.

    • Perform serial dilutions of the stock solutions in the culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualization of Concepts

To aid in the understanding of the experimental workflow and a relevant biological pathway, the following diagrams are provided.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Benzimidazole Derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate analyze Calculate IC50 Values read_plate->analyze

Caption: A flowchart of the MTT assay for cytotoxicity assessment.

G cluster_pathway Simplified Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Benzimidazole Benzimidazole Kinase Inhibitor Benzimidazole->Raf Inhibition Benzimidazole->MEK

Caption: A simplified kinase signaling pathway often targeted by benzimidazole inhibitors.

Discussion and Implications for Drug Design

  • For targets with larger, more accommodating hydrophobic pockets, a 2-isopropylamine substituent may lead to enhanced potency due to increased lipophilicity and favorable van der Waals interactions.

  • For targets with sterically constrained binding sites, the smaller 2-methylamine group would likely be preferred to avoid unfavorable steric clashes.

It is imperative for drug discovery programs to synthesize and evaluate both analogs in their specific biological assays. The experimental protocols provided in this guide offer a starting point for such investigations. By systematically exploring the structure-activity relationships of the 2-amino substituent, researchers can optimize the potency and selectivity of their benzimidazole-based drug candidates. Future studies that directly compare the in vitro and in vivo efficacy of 2-isopropylamine and 2-methylamine benzimidazoles will be invaluable to the medicinal chemistry community.

References

  • Prakash S. Sukhramani et al. In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2011, 2 (1):51-59. [Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. ResearchGate. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. [Link]

  • Synthesis and Structure−Activity Relationship Studies of 2-(N-Substituted)-aminobenzimidazoles as Potent Negative Gating Modulators of Small Conductance Ca2+-Activated K+ Channels. Journal of Medicinal Chemistry. [Link]

  • Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry. [Link]

  • Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. PMC. [Link]

  • Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators ofsmall conductance Ca2+-activated K+ channels. PubMed. [Link]

  • GPCR Assay Services. Reaction Biology. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

  • Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • 2-substituted benzimidazole as potent active compounds. ResearchGate. [Link]

  • IP1 assay for GPCR activation measurements. BMG LABTECH. [Link]

  • Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. MDPI. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]

  • Structure activity relationship (SAR) of benzimidazole derivatives... ResearchGate. [Link]

  • Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry. [Link]

  • Biological activities of benzimidazole derivatives: A review. ISCA. [Link]

  • In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. PMC. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PMC. [Link]

  • IC 50 values of the six most active benzimidazoles on pancreatic, paraganglioma and colorectal cancer cell lines. ResearchGate. [Link]

  • Analgesics and Anticancer of Some Synthesized 2- Benzimidazole Derivatives. Hilaris. [Link]

  • Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking. Der Pharma Chemica. [Link]

  • Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). PMC. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
2-(1H-Benzo[d]imidazol-2-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.